molecular formula C5H5NS B119420 2-Mercaptopyridine CAS No. 2637-34-5

2-Mercaptopyridine

Cat. No. B119420
CAS RN: 2637-34-5
M. Wt: 111.17 g/mol
InChI Key: WHMDPDGBKYUEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptopyridine is an organosulfur compound with the formula HSC5H4N . This yellow crystalline solid is a derivative of pyridine . The compound and its derivatives serve primarily as acylating agents . A few of 2-Mercaptopyridine’s other uses include serving as a protecting group for amines and imides as well as forming a selective reducing agent .


Synthesis Analysis

2-Mercaptopyridine was originally synthesized in 1931 by heating 2-chloropyridine with calcium hydrogen sulfide . A more convenient route to 2-Mercaptopyridine is the reaction of 2-chloropyridine and thiourea in ethanol and aqueous ammonia . It can also be generated from precursors lacking preformed pyridine rings .


Molecular Structure Analysis

Similar in nature to 2-hydroxypyridine, 2-Mercaptopyridine converts to the thione (or more accurately thioamide) tautomer . The preferred form is dependent on temperature, concentration, and solvent . The thione is favored at lower temperatures, lower concentrations, and in less polar solvents .


Chemical Reactions Analysis

2-Mercaptopyridine oxidizes to 2,2’-dipyridyl disulfide . As amines are good catalysts for the oxidation of thiols to disulfides, this process is autocatalytic . 2-Mercaptopyridine can also be prepared by hydride reduction of 2,2’-dipyridyl disulfide .


Physical And Chemical Properties Analysis

2-Mercaptopyridine is a yellow crystalline solid . Its molar mass is 111.16 g·mol−1 . It has a melting point of 128 to 130 °C (262 to 266 °F; 401 to 403 K) . Its solubility in water is 50 g/L .

Scientific Research Applications

Surface Enhanced Raman Spectroscopy (SERS)

2-Mercaptopyridine has been used in Surface Enhanced Raman Spectroscopy (SERS) to investigate the structure of self-assembled monolayers adsorbed on the surface of a roughened polycrystalline gold electrode . This application is significant in the field of electrochemistry.

Enzyme Sensing

2-Mercaptopyridine has been used in enzyme sensing . It has been found to be highly effective as SERS reporter molecules that can be captured by silver or gold nanoparticles to give intense SERS spectra . This has potential applications in biomedical research, clinical diagnostics, drug discovery, and environmental monitoring .

Ratiometric Fluorescence Imaging

2-Mercaptopyridine N-oxide, a derivative of 2-Mercaptopyridine, is used in ratiometric fluorescence imaging of intracellular zinc ions in mammalian cultures . This application is particularly useful in biological and medical research.

Synthesis of C-Nucleosides

2-Mercaptopyridine N-oxide is used in the radical coupling of benzoyl derivatives of 2-deoxy-D-ribose, with heterocyclic bases to give C-nucleosides . This has applications in the field of organic chemistry and drug synthesis.

Ligand for Coordination Complexes

2-Mercaptopyridine N-oxide acts as a ligand and forms coordination complexes with palladium chloride . This has implications in the field of inorganic chemistry and catalysis.

Nanotechnology

The high sensitivity and functional group selectivity of 2-Mercaptopyridine make it an attractive method for enzyme sensing in the field of nanotechnology . This could lead to the development of next-generation enzyme assays.

Safety And Hazards

2-Mercaptopyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash off immediately with plenty of water .

properties

IUPAC Name

1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062568
Record name 2-Mercaptopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with a stench; [Alfa Aesar MSDS]
Record name 2-Mercaptopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10894
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00863 [mmHg]
Record name 2-Mercaptopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10894
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Mercaptopyridine

CAS RN

73018-10-7, 2637-34-5, 29468-20-0
Record name 2-Pyridinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73018-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2637-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinethiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Mercaptopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyridinethione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Mercaptopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridinethione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MERCAPTOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE982KT952
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptopyridine
Reactant of Route 2
2-Mercaptopyridine
Reactant of Route 3
2-Mercaptopyridine
Reactant of Route 4
2-Mercaptopyridine
Reactant of Route 5
2-Mercaptopyridine
Reactant of Route 6
2-Mercaptopyridine

Q & A

Q1: What is the molecular formula and weight of 2-mercaptopyridine?

A1: The molecular formula of 2-mercaptopyridine is C5H5NS, and its molecular weight is 111.17 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 2-mercaptopyridine?

A2: Common techniques include:

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the C=N stretch of the pyridine ring and the S-H stretch of the thiol group. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms. [, , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. [, ]

Q3: How does 2-mercaptopyridine act as a ligand in metal complexes?

A3: 2-Mercaptopyridine exhibits tautomerism, existing in both thiol (2-mercaptopyridine) and thione (1-hydroxypyridine-2-thione) forms. It can coordinate to metal ions through the sulfur atom, nitrogen atom, or both, depending on the metal ion and reaction conditions. [, , , , , , , ]

Q4: Can you provide an example of an unusual coordination mode observed for 2-mercaptopyridine?

A4: Yes, in the potassium salt of the tris-substituted borate ligand derived from 2-mercaptopyridine (K[HB(mp)3]), an unprecedented μ3-κ3-SS'H-η1η1η2-κ2-S''C-η1η1-κ1-S'-η1 coordination mode was observed. []

Q5: Does 2-mercaptopyridine readily form disulfides?

A5: While thiols are generally susceptible to oxidation to disulfides, the formation of a disulfide complex from the reaction of 2-mercaptopyridine with Co(II) was unexpected. []

Q6: How is 2-mercaptopyridine utilized in peptide synthesis?

A6: 2-Mercaptopyridine acts as a mild and efficient reagent for removing the o-nitrophenylsulphenyl (Nps) amino-protecting group during peptide synthesis. This property allows for its application in both stepwise and solid-phase peptide synthesis. [, ]

Q7: What role can 2-mercaptopyridine play in materials science?

A7: 2-Mercaptopyridine has been incorporated into gel polymer electrolytes for use in high-performance solid-state supercapacitors. The redox activity of the 2-mercaptopyridine/2,2′-bipyridine redox couple contributes to enhanced energy storage capacity. []

Q8: Are there any analytical applications of 2-mercaptopyridine?

A8: 2-Mercaptopyridine derivatives have shown promise as sensitive reporters in surface-enhanced Raman scattering (SERS) for enzyme sensing applications. For example, 2-mercaptopyridine-carbonitrile substrates, upon enzymatic cleavage, release reporter molecules detectable at low nanomolar concentrations by SERS. []

Q9: Has 2-mercaptopyridine been used for labeling in biological studies?

A9: Yes, a derivative of 2-mercaptopyridine, specifically indium-111-2-mercaptopyridine-N-oxide, has been successfully used to radiolabel leukocytes for abscess detection and equine platelets for in vivo survival studies. [, ]

Q10: Are there any reported catalytic applications of 2-mercaptopyridine?

A10: While not a catalyst itself, 2-mercaptopyridine's role in mediating H2 generation via a cycle of dark adsorption and photoinduced desorption from silver-core/platinum-shell nanoparticles loaded on TiO2 is noteworthy. []

Q11: What is known about the stability of 2-mercaptopyridine and its derivatives?

A11: 2-Mercaptopyridine can be oxidized to its disulfide form, particularly in the presence of certain metal ions. [] Formulation strategies, like complexation with metals, can be used to modulate stability and solubility. [, ]

Q12: Have computational methods been applied to study 2-mercaptopyridine?

A12: Yes, computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to investigate the molecular geometry, electronic structure, and nonlinear optical properties of 2-mercaptopyridine derivatives. []

Q13: Has research explored structure-activity relationships for 2-mercaptopyridine derivatives?

A13: While specific SAR studies were not extensively covered in the provided research, the impact of structural modifications on complex formation and electrochemical properties is evident. [, , , ] For instance, the introduction of electron-donating or -withdrawing groups on the pyridine ring could impact the compound's electronic properties and influence its coordination chemistry. Further research exploring systematic modifications and their impact on biological activity would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.